molecular formula C17H37NO2 B150517 (2S,3R)-2-aminoheptadecane-1,3-diol CAS No. 32164-02-6

(2S,3R)-2-aminoheptadecane-1,3-diol

Cat. No.: B150517
CAS No.: 32164-02-6
M. Wt: 287.5 g/mol
InChI Key: KFQUQCFJDMSIJF-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sphinganine (d17:0), also known as dihydrosphingosine, is a bioactive sphingolipid. It is a long-chain base that plays a crucial role in the biosynthesis of complex sphingolipids. Sphinganine is involved in various cellular processes, including cell growth, differentiation, and apoptosis. It is a precursor for ceramide, which is a key molecule in the sphingolipid metabolism pathway .

Scientific Research Applications

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Heptadecasphinganine participates in biochemical reactions within the cell. It is an isomer of sphinganine and has been found to inhibit the growth of certain fungi, such as Candida glabrata and Candida albicans . The nature of these interactions involves the compound binding to the active site of target proteins, disrupting their normal function, and preventing the catalysis of key biochemical reactions .

Cellular Effects

The effects of Heptadecasphinganine on cells are largely dependent on the type of cell and the cellular processes involved. For instance, it has been found to inhibit the growth of certain fungi by disrupting their normal biochemical functions . This suggests that Heptadecasphinganine may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Heptadecasphinganine involves its interaction with target proteins within the cell. By binding to the active site of these proteins, Heptadecasphinganine disrupts their normal function and prevents the catalysis of key biochemical reactions . This can lead to changes in gene expression and potentially influence the activation or inhibition of enzymes.

Temporal Effects in Laboratory Settings

Given its role in inhibiting the growth of certain fungi, it is plausible that its effects may vary over time, depending on factors such as the stability of the compound, its rate of degradation, and the long-term effects on cellular function .

Metabolic Pathways

Heptadecasphinganine is involved in the sphingolipid metabolic pathway It interacts with various enzymes and cofactors within this pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

Sphinganine (d17:0) can be synthesized through the decarboxylating condensation of serine with palmitoyl-CoA, yielding a keto intermediate (2-oxosphinganine), which is then reduced by NADPH to form sphinganine . This method involves the use of specific enzymes and cofactors to facilitate the reaction.

Industrial Production Methods

In industrial settings, sphinganine is typically produced through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are engineered to produce sphinganine by manipulating their metabolic pathways. The fermentation process is followed by extraction and purification steps to obtain high-purity sphinganine .

Chemical Reactions Analysis

Types of Reactions

Sphinganine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: NADPH is commonly used as a reducing agent in enzymatic reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sphinganine is unique due to its role as a precursor for ceramide and its involvement in the sphingolipid biosynthesis pathway. Unlike sphingosine, sphinganine lacks a double bond, which affects its biological activity and interactions with other molecules .

Properties

IUPAC Name

(2S,3R)-2-aminoheptadecane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)16(18)15-19/h16-17,19-20H,2-15,18H2,1H3/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQUQCFJDMSIJF-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390606
Record name (2S,3R)-2-aminoheptadecane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32164-02-6
Record name (2S,3R)-2-aminoheptadecane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-2-aminoheptadecane-1,3-diol
Reactant of Route 2
(2S,3R)-2-aminoheptadecane-1,3-diol
Reactant of Route 3
(2S,3R)-2-aminoheptadecane-1,3-diol
Reactant of Route 4
(2S,3R)-2-aminoheptadecane-1,3-diol
Reactant of Route 5
(2S,3R)-2-aminoheptadecane-1,3-diol
Reactant of Route 6
(2S,3R)-2-aminoheptadecane-1,3-diol
Customer
Q & A

Q1: What is heptadecasphinganine and why is it relevant in the context of these studies?

A1: Heptadecasphinganine, also known as d17:0, is a long-chain base found in certain glycosphingolipids. In the provided research article [], heptadecasphinganine was identified as a major long-chain base component in blood group A-active glycolipids isolated from hog stomach mucosa. These glycolipids are complex molecules with potential roles in cell signaling and immune recognition.

Q2: How does the presence of heptadecasphinganine in the hog stomach mucosa glycolipids compare to other sources or types of glycosphingolipids?

A2: While the provided research focuses specifically on hog stomach mucosa [], the presence and relative abundance of different long-chain bases like heptadecasphinganine can vary significantly across different organisms, tissues, and even within different glycosphingolipid classes. Further research is needed to understand the specific significance of heptadecasphinganine in these A-active glycolipids compared to other long-chain bases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.